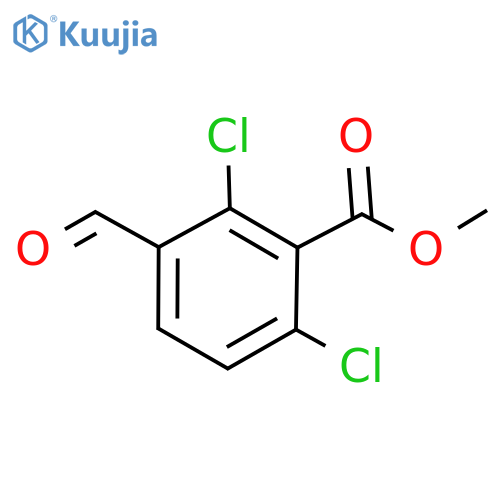Cas no 311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate)
メチル2,6-ジクロロ-3-ホルミル安息香酸エステル(Methyl 2,6-dichloro-3-formylbenzoate)は、有機合成において重要な中間体として利用される化合物です。分子内にホルミル基(-CHO)とエステル基(-COOCH3)を有し、高い反応性を示します。特に、医薬品や農薬の合成において、多様な誘導体への変換が可能な点が特徴です。2,6位のクロロ置換基により、求電子置換反応の位置選択性が向上し、合成プロセスの効率化に寄与します。また、結晶性が良好なため、精製や取り扱いが容易であるという利点もあります。

311348-58-0 structure
商品名:Methyl 2,6-dichloro-3-formylbenzoate
Methyl 2,6-dichloro-3-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,6-dichloro-3-formylbenzoate
-
- MDL: MFCD34475501
- インチ: 1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
- InChIKey: ADHQQWACKQLBFZ-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C(C(OC)=O)=C(Cl)C=1C=O)Cl
Methyl 2,6-dichloro-3-formylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27737038-2.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
| Enamine | EN300-27737038-0.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 0.5g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-27737038-5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3147.0 | 2023-09-10 | |
| Aaron | AR022M05-100mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 100mg |
$503.00 | 2025-02-13 | |
| 1PlusChem | 1P022LRT-500mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 500mg |
$1109.00 | 2024-05-06 | |
| 1PlusChem | 1P022LRT-1g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 1g |
$1405.00 | 2024-05-06 | |
| 1PlusChem | 1P022LRT-5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3952.00 | 2024-05-06 | |
| Aaron | AR022M05-2.5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 2.5g |
$2719.00 | 2025-02-13 | |
| 1PlusChem | 1P022LRT-50mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 50mg |
$363.00 | 2024-05-06 | |
| 1PlusChem | 1P022LRT-10g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 10g |
$5831.00 | 2024-05-06 |
Methyl 2,6-dichloro-3-formylbenzoate 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量